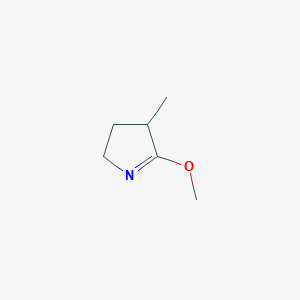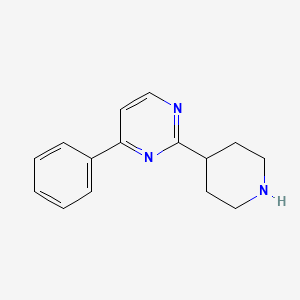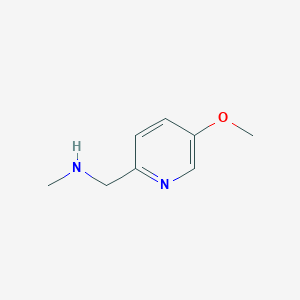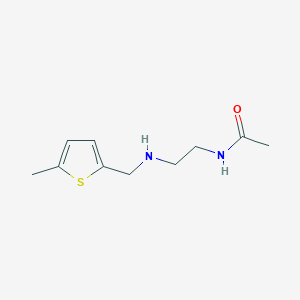
rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine: is a chiral amine compound characterized by its cyclopropyl and cyclohexane rings. The compound’s stereochemistry is defined by the relative configuration of its substituents, making it a valuable molecule in stereoselective synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine typically involves the following steps:
Amine Introduction: The amine group can be introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and reductive amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and substituted cyclohexane compounds.
Scientific Research Applications
Chemistry
rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, the compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
The compound’s amine functionality makes it a potential candidate for drug development, particularly in the design of pharmaceuticals targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows for specific binding to active sites, influencing biochemical pathways and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: Shares a similar amine functionality but differs in ring structure.
(1R,3S)-3-Amino-1-cyclopentanol: Another related compound with a different ring system.
Uniqueness
rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable in stereoselective synthesis and specific biological interactions.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(1R,3S)-3-cyclopropylcyclohexan-1-amine |
InChI |
InChI=1S/C9H17N/c10-9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1 |
InChI Key |
HMQZOXXSWCKCAS-DTWKUNHWSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C2CC2 |
Canonical SMILES |
C1CC(CC(C1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid](/img/structure/B13256026.png)
![2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile](/img/structure/B13256027.png)
![3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13256034.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13256037.png)

![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13256041.png)
![6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13256047.png)



![2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13256079.png)
